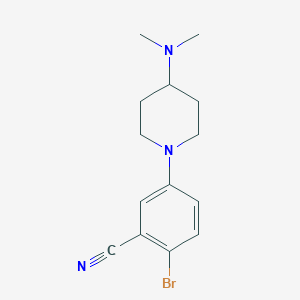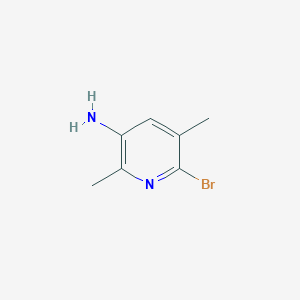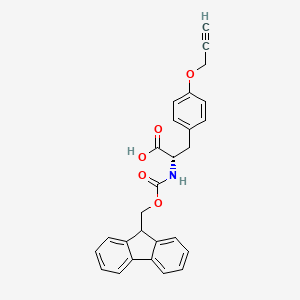
5-Tert-butyl-1,3-thiazole-2-carbaldéhyde
Vue d'ensemble
Description
5-Tert-butyl-1,3-thiazole-2-carbaldehyde is a chemical compound with the molecular formula C8H11NOS and a molecular weight of 169.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Tert-butyl-1,3-thiazole-2-carbaldehyde is1S/C8H11NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4-5H,1-3H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
As mentioned earlier, thiazole derivatives often undergo reactions such as the Baylis–Hillman reaction . The specific reactions that 5-Tert-butyl-1,3-thiazole-2-carbaldehyde undergoes are not available in the current resources.Physical and Chemical Properties Analysis
5-Tert-butyl-1,3-thiazole-2-carbaldehyde is a liquid at room temperature . The boiling point and other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Activité antinociceptive et anti-inflammatoire
Ce composé peut être utilisé dans la synthèse de Benzothiazine N-acylhydrazones, qui présentent des propriétés antinociceptives (soulagement de la douleur) et anti-inflammatoires potentielles .
Synthèse d'analogues du taxane
Il sert de bloc de construction pour la création d'analogues du taxane, qui sont importants dans la recherche et le traitement du cancer .
Réaction de Baylis–Hillman
Il subit une réaction avec l'acrylate de méthyle catalysée par le DABCO, qui est étudiée à l'aide de la spectrométrie de masse à ionisation par électronébulisation (ESI-MS) .
Techniques analytiques
Le composé est documenté pour une utilisation dans diverses techniques analytiques telles que RMN, HPLC, LC-MS, UPLC et plus encore, qui sont essentielles pour l'analyse chimique et la recherche .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to undergo various chemical reactions, such as the Baylis–Hillman reaction , which may influence their interaction with biological targets.
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities , and antitumor activities .
Analyse Biochimique
Biochemical Properties
5-Tert-butyl-1,3-thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it has been observed to undergo reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane), which is involved in the Baylis-Hillman reaction . This interaction highlights the compound’s ability to participate in enzyme-catalyzed processes, making it a valuable intermediate in synthetic organic chemistry.
Cellular Effects
The effects of 5-Tert-butyl-1,3-thiazole-2-carbaldehyde on cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have indicated that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines such as HeLa, A549, and MCF-7 . These effects suggest that 5-Tert-butyl-1,3-thiazole-2-carbaldehyde may have potential as an antitumor agent, impacting cellular processes that are crucial for cancer cell survival and proliferation.
Molecular Mechanism
At the molecular level, 5-Tert-butyl-1,3-thiazole-2-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in the Baylis-Hillman reaction suggests a role in enzyme catalysis . Additionally, the compound’s ability to induce apoptosis in cancer cells is likely due to its interaction with proteins that regulate cell death pathways . These molecular interactions underscore the compound’s potential in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-1,3-thiazole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept at 4°C
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,3-thiazole-2-carbaldehyde vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For instance, high doses of the compound have been associated with potent growth inhibition properties in cancer cell lines . It is essential to determine the toxic or adverse effects at high doses to ensure its safe application in therapeutic settings.
Metabolic Pathways
5-Tert-butyl-1,3-thiazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound’s participation in the Baylis-Hillman reaction, catalyzed by DABCO, is one example of its involvement in metabolic processes . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.
Propriétés
IUPAC Name |
5-tert-butyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOKRXJCKZRLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-76-4 | |
| Record name | 5-tert-butyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)








